2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N'-[3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]ACETOHYDRAZIDE
Beschreibung
N’-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide is a complex organic compound characterized by the presence of multiple pyrazole rings
Eigenschaften
Molekularformel |
C14H18N8O6 |
|---|---|
Molekulargewicht |
394.34g/mol |
IUPAC-Name |
N'-[2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetyl]-3-(5-methyl-3-nitropyrazol-1-yl)propanehydrazide |
InChI |
InChI=1S/C14H18N8O6/c1-8-6-11(21(25)26)18-19(8)5-4-12(23)15-16-13(24)7-20-10(3)14(22(27)28)9(2)17-20/h6H,4-5,7H2,1-3H3,(H,15,23)(H,16,24) |
InChI-Schlüssel |
JQUFDKFWCGHUMP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1CCC(=O)NNC(=O)CN2C(=C(C(=N2)C)[N+](=O)[O-])C)[N+](=O)[O-] |
Kanonische SMILES |
CC1=CC(=NN1CCC(=O)NNC(=O)CN2C(=C(C(=N2)C)[N+](=O)[O-])C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide typically involves multiple steps, starting with the preparation of the pyrazole rings. One common method involves the reaction of 4-chloro-3,5-dinitropyrazole with dimethylformamide (DMF) at elevated temperatures . This reaction forms the core pyrazole structure, which is then further modified through nucleophilic reactions to introduce the acetyl and propanehydrazide groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide can undergo various chemical reactions, including:
Oxidation: The nitro groups present in the compound can be oxidized to form nitroso derivatives.
Reduction: The nitro groups can also be reduced to amines under appropriate conditions.
Substitution: The pyrazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas with a palladium catalyst for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are tailored to the specific type of reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitro groups can yield nitroso derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the pyrazole rings.
Wissenschaftliche Forschungsanwendungen
N’-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, such as the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which N’-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s pyrazole rings can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as in biochemical assays or therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dimethyl-1H-pyrazol-4-amine: A simpler pyrazole derivative with similar structural features.
N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine: Another pyrazole compound with nitro groups, used in energetic materials.
Uniqueness
N’-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide is unique due to its combination of multiple pyrazole rings and functional groups, which confer distinct chemical and biological properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
